4-Methyl-4-(trichlorogermyl)pentan-2-one
Description
4-Methyl-4-(trichlorogermyl)pentan-2-one is a germanium-containing organic compound characterized by a ketone group at the second carbon and a trichlorogermyl substituent at the fourth carbon of a pentanone backbone. Germanium derivatives are notable for their unique reactivity, including catalytic applications and semiconductor properties.
Properties
CAS No. |
13414-81-8 |
|---|---|
Molecular Formula |
C6H11Cl3GeO |
Molecular Weight |
278.1 g/mol |
IUPAC Name |
4-methyl-4-trichlorogermylpentan-2-one |
InChI |
InChI=1S/C6H11Cl3GeO/c1-5(11)4-6(2,3)10(7,8)9/h4H2,1-3H3 |
InChI Key |
MXSWSCUWGPLLSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C)(C)[Ge](Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(trichlorogermyl)pentan-2-one typically involves the reaction of 4-methylpentan-2-one with trichlorogermane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Reactants: 4-Methylpentan-2-one and trichlorogermane are purified and dried.
Reaction Setup: The reactants are mixed in a suitable solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
Reaction Conditions: The mixture is stirred at a specific temperature, typically around 0-25°C, for several hours.
Isolation and Purification: The product is isolated by filtration or extraction and purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of 4-Methyl-4-(trichlorogermyl)pentan-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(trichlorogermyl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trichlorogermyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium alkoxides or amines.
Major Products
Oxidation: Formation of corresponding carboxylic acids or alcohols.
Reduction: Formation of corresponding alcohols or hydrocarbons.
Substitution: Formation of substituted organogermanium compounds.
Scientific Research Applications
4-Methyl-4-(trichlorogermyl)pentan-2-one has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Methyl-4-(trichlorogermyl)pentan-2-one involves its interaction with molecular targets through its functional groups. The trichlorogermyl group can form covalent bonds with nucleophiles, while the ketone group can participate in various chemical reactions. These interactions can affect molecular pathways and biological processes, making the compound useful in different applications.
Comparison with Similar Compounds
Thioether Derivatives
- 4-((3-Methylbenzyl)thio)pentan-2-one ():
- Substituent : Benzylthio group (S-linked aromatic ring).
- Properties : Enhanced antimicrobial activity due to sulfur’s nucleophilic character.
- Synthesis : Thiol-substitution reactions in dichloromethane (79% yield) .
- 4-((4-Bromophenyl)thio)pentan-2-one ():
- Substituent : Bromophenylthio group.
- Properties : Improved binding affinity to biological targets via halogen interactions .
- 4-((2-Fluorophenyl)thio)pentan-2-one ():
- Substituent : Fluorophenylthio group.
- Properties : Increased lipophilicity and membrane penetration due to fluorine .
Heterocyclic Derivatives
- 4-Methyl-4-(5-phenyl-1,2-oxazol-3-yl)pentan-2-one ():
- Substituent : Isoxazole ring (N-O heterocycle).
- Properties : Bioactivity in medicinal chemistry (e.g., anticancer, anti-inflammatory) via heterocyclic interactions .
- 4-Methyl-4-(1H-1,2,3-triazol-1-yl)pentan-2-one ():
Key Difference : The trichlorogermyl group lacks aromaticity but may offer superior electron-withdrawing effects, influencing redox reactions.
Halogenated and Organometallic Analogs
- 1-[2-(Trifluoromethyl)phenyl]pentan-2-one ():
- Substituent : Trifluoromethylphenyl group.
- Properties : Enhanced metabolic stability and receptor affinity due to CF₃ .
- 4-Methyl-4-(endo-2-norbornyl)pentan-2-one (): Substituent: Norbornyl group.
Key Difference: The GeCl₃ group introduces a heavier atom, increasing molecular weight (e.g., C₆H₉Cl₃GeO vs.
Comparative Data Table
| Compound Name | Molecular Formula | Substituent | Key Properties/Applications | Reference |
|---|---|---|---|---|
| 4-Methyl-4-(trichlorogermyl)pentan-2-one | C₆H₉Cl₃GeO | GeCl₃ | Organometallic catalysis, materials | - |
| 4-((3-Methylbenzyl)thio)pentan-2-one | C₁₃H₁₈OS | Benzylthio | Antimicrobial activity | |
| 4-Methyl-4-(5-phenylisoxazol-3-yl)pentan-2-one | C₁₅H₁₇NO₂ | Isoxazole | Anticancer research | |
| 1-[2-(Trifluoromethyl)phenyl]pentan-2-one | C₁₂H₁₁F₃O | CF₃-phenyl | Enhanced metabolic stability |
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